molecular formula C16H30O4 B12588050 2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 638128-14-0

2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B12588050
CAS No.: 638128-14-0
M. Wt: 286.41 g/mol
InChI Key: QXLVXVAEKVFJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It belongs to the class of compounds known as oxiranes, which are characterized by a three-membered epoxide ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane rings to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of epoxy resins, adhesives, and coatings due to its excellent reactivity and mechanical properties.

Mechanism of Action

The mechanism of action of 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

  • 1,4-Butanediol diglycidyl ether
  • Bisphenol A diglycidyl ether
  • Ethylene glycol diglycidyl ether

Comparison: 2,2’-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its longer aliphatic chain compared to similar compounds like 1,4-butanediol diglycidyl ether and ethylene glycol diglycidyl ether. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and flexibility. Compared to bisphenol A diglycidyl ether, it lacks aromatic rings, which can influence its reactivity and applications.

Properties

CAS No.

638128-14-0

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

2-[1-(oxiran-2-ylmethoxy)decan-2-yloxymethyl]oxirane

InChI

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-14(18-12-16-13-20-16)9-17-10-15-11-19-15/h14-16H,2-13H2,1H3

InChI Key

QXLVXVAEKVFJCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(COCC1CO1)OCC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.